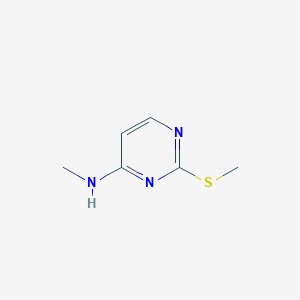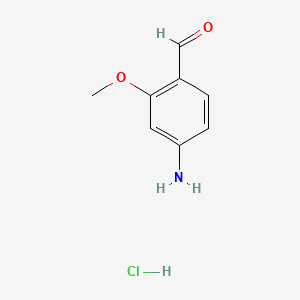
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of both the triazole and pyridine rings in its structure makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: A simpler analog that lacks the pyridine ring but shares the triazole core.
2-(1H-1,2,4-triazol-1-yl)-3-Pyridinamine: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications .
Propiedades
Fórmula molecular |
C7H7N5 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2 |
Clave InChI |
QESCDWVOPNOJON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2C=CN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)


![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
